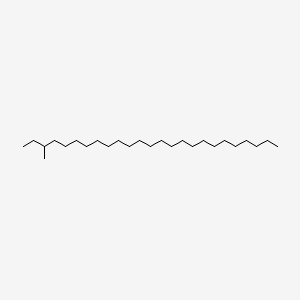

3-Methylpentacosane

Descripción

Natural Distribution in Biological Systems

3-Methylpentacosane is a methyl-branched hydrocarbon found as a component of the complex lipid mixture covering the cuticle of many insects. This waxy layer primarily serves to prevent water loss but also plays a crucial role in chemical communication, mediating social and sexual interactions. The biosynthesis of this compound has been studied in insects like the American cockroach. scilit.com

Cuticular hydrocarbons (CHCs) are a diverse group of lipids that form a waxy layer on the surface of insects, crucial for preventing desiccation and for chemical communication. oup.com These profiles, which include n-alkanes, methyl-branched alkanes, and alkenes, can be unique to species, sex, and even social caste, playing a vital role in recognition and signaling. oup.com this compound is a frequently identified component within these complex CHC blends across various insect orders.

The cuticular hydrocarbon profiles of Hymenoptera, such as ants and wasps, are integral to their complex social structures, facilitating nestmate recognition and signaling reproductive status. usda.gov this compound has been identified as a significant compound in the CHC profiles of several species within this order.

In certain ant species, the relative abundance of this compound can differ significantly, aiding in species differentiation. For instance, workers of an undescribed Camponotus species have a much higher concentration of this compound compared to the closely related Camponotus fellah. usda.gov In the ant Myrmecia gulosa, this compound, along with 9-pentacosene, is found in high proportions in reproductive individuals (both queens and egg-laying workers) but is nearly absent in non-reproductive individuals, suggesting a role in signaling fertility. researchgate.net The compound has also been identified in the CHC profiles of Formica sanguinea and Formica rufa ants living in mixed colonies. Additionally, it is a characteristic component of the cuticular hydrocarbons of the queen of the ant Diacamma sp. and has been found in the Pharaoh ant, Monomorium pharaonis.

Among wasps, this compound is present in the cuticular chemical profiles of several Mischocyttarus species, including M. consimilis, M. bertonii, and M. latior, although its relative abundance varies among them. It has also been detected in the epicuticular hydrocarbons of the social wasp Polistes biglumis bimaculatus. In the Asian hornet, Vespa velutina, the amount of this compound increases significantly as the insect develops from a larva to an adult, indicating a potential role in cuticular protection or chemical communication in mature individuals.

Table 1: Presence of this compound in Select Hymenoptera Species

| Order | Family | Genus/Species | Finding |

|---|---|---|---|

| Hymenoptera | Formicidae | Camponotus fellah | Present, but in lower concentration compared to a related Camponotus sp. usda.gov |

| Hymenoptera | Formicidae | Camponotus sp. | Prominent component, significantly greater amounts than in C. fellah. usda.gov |

| Hymenoptera | Formicidae | Diacamma sp. | Characteristic component of the queen's cuticular hydrocarbons. |

| Hymenoptera | Formicidae | Formica sanguinea & Formica rufa | Detected in mixed colonies. |

| Hymenoptera | Formicidae | Monomorium pharaonis | Identified in the epicuticular wax. |

| Hymenoptera | Formicidae | Myrmecia gulosa | Present in high proportions in reproductive individuals. researchgate.net |

| Hymenoptera | Vespidae | Mischocyttarus species | Identified in the cuticular profiles of M. consimilis, M. bertonii, and M. latior. |

| Hymenoptera | Vespidae | Polistes biglumis bimaculatus | Detected in epicuticular hydrocarbons. |

This compound is a notable component of the cuticular hydrocarbons in the order Dictyoptera, particularly in cockroaches. researchgate.net In the American cockroach, Periplaneta americana, it is one of the three major hydrocarbons, alongside n-pentacosane and (Z,Z)-6,9-heptacosadiene. Studies have shown that its biosynthesis in this species is well-documented. scilit.com The compound has been identified on the antennae of male P. americana, where CHCs accumulate. Furthermore, research on the environmental decomposition of cuticular hydrocarbons in P. americana has shown that while unsaturated CHCs break down under UV exposure, the amounts of saturated CHCs like this compound remain stable. The compound has also been isolated from the giant cockroach, Blaberus giganticus.

In the order Coleoptera, this compound has been identified in the cuticular hydrocarbon profiles of various beetle species. For example, it is present on the elytra of the Diaprepes root weevil (Diaprepes abbreviatus). It has also been detected in the cuticular extracts of dung beetles. Studies on the cerambycid beetle Neoclytus acuminatus acuminatus have identified 7-methylpentacosane as a major component of its contact sex pheromone, and note that this compound is a common cuticular hydrocarbon in some beetle and ant species. purdue.edu

Table 2: Detection of this compound in Select Coleoptera Species

| Order | Family | Genus/Species | Finding |

|---|---|---|---|

| Coleoptera | Curculionidae | Diaprepes abbreviatus | Present on the elytra. |

Within the order Isoptera, this compound is a component of the complex chemical profiles that mediate termite social systems. pnas.orgpnas.org In the subterranean termite Reticulitermes flavipes, this compound, along with other compounds like tetracosane (B166392) and pentacosane (B166384), is considered a primary indicator of a worker-type CHC profile, distinguishing them from the reproductive castes. pnas.orgpnas.org It has also been identified in the cuticular hydrocarbon profiles of Nasutitermes corniger and N. ephratae workers. unl.edu The compound has been reported in Coptotermes formosanus.

Epicuticular wax forms a protective layer on the surface of higher plants, consisting of a mixture of long-chain lipids, including hydrocarbons. This wax barrier is the first point of contact for insects and pathogens and helps regulate water retention. this compound has been identified as a constituent in the waxes of some plant species. For instance, it has been reported in Cannabis sativa and Hamamelis virginiana. It is also found in the epicuticular waxes of gypsywort (Lycopus europaeus), which contains a notable amount of iso- and anteiso-alkanes.

Propiedades

IUPAC Name |

3-methylpentacosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(3)5-2/h26H,4-25H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSJCJLDAGMPAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60988774 | |

| Record name | 3-Methylpentacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60988774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6902-54-1 | |

| Record name | 3-Methylpentacosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006902541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylpentacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60988774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Stereochemical Control

Enantioselective Total Synthesis Methodologies

The creation of a specific stereoisomer of 3-methylpentacosane necessitates the use of enantioselective total synthesis. rsc.org These methods are designed to produce a chiral molecule from an achiral starting point, resulting in an unequal mixture of stereoisomers. du.ac.in Key strategies in this endeavor include the chiral pool approach, asymmetric synthesis utilizing organometallic reagents, stereospecific catalytic hydrogenation, Wittig coupling, and various reduction reactions.

Chiral Pool Approach in this compound Synthesis

The chiral pool approach is a synthetic strategy that utilizes readily available, naturally occurring chiral molecules as starting materials. This method leverages the inherent chirality of compounds like amino acids, sugars, or terpenes to introduce stereocenters into the target molecule. For the synthesis of (S)-3-methylpentacosane, (S)-2-methylbutan-1-ol has been identified as a suitable chiral source. A novel and efficient asymmetric synthesis of (S)-3-methylpentacosane was developed utilizing (S)-2-methylbutan-1-ol. The synthesis of (S)-3-methylpentacosane has been achieved with a total yield of 29% by adding a Grignard reagent to an aldehyde derived from a chiral source. researchgate.net

Asymmetric Synthesis Utilizing Organometallic Reagents

Asymmetric synthesis introduces a chiral center into a molecule that initially lacks one. This is often achieved through the use of chiral catalysts or reagents. rsc.org Organometallic reagents, which feature a carbon-metal bond, are powerful tools in this context, acting as nucleophiles to form new carbon-carbon bonds.

The Grignard reaction is a fundamental organometallic reaction that involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, such as an aldehyde or ketone. pressbooks.pubwikipedia.org This reaction is pivotal for creating new carbon-carbon bonds and is frequently used for chain elongation in the synthesis of long-chain alkanes. pressbooks.pub In the synthesis of this compound, a Grignard reagent can be added to an aldehyde derived from a chiral source to extend the carbon chain and establish the desired stereochemistry. researchgate.net Specifically, the synthesis of (S)-3-methylpentacosane has been accomplished with a 29% total yield through the addition of a Grignard reagent to an aldehyde that originated from a chiral precursor. researchgate.net

Stereospecific Catalytic Hydrogenation Protocols

Catalytic hydrogenation is a chemical reaction that adds hydrogen across double or triple bonds in the presence of a catalyst. In the context of synthesizing alkanes like this compound, this reaction is typically the final step, converting an unsaturated precursor (an alkene or alkyne) into the saturated alkane. libretexts.org The choice of catalyst and reaction conditions can influence the stereochemical outcome of the hydrogenation, making it a crucial step for controlling the final product's configuration.

Commonly used catalysts for this purpose include platinum, palladium, or nickel, often supported on a material like carbon (Pd/C). These catalysts are highly effective at promoting the addition of hydrogen to carbon-carbon multiple bonds. libretexts.org For instance, a Pd/C-catalyzed hydrogenation can selectively reduce double and triple bonds without affecting other functional groups if a catalyst poison like diphenylsulfide is used. The process often involves passing dihydrogen gas through a solution of the unsaturated hydrocarbon in the presence of the finely divided catalyst.

| Catalyst System | Substrate Type | Product | Stereoselectivity |

| Pt, Pd, or Ni | Alkenes, Alkynes | Alkanes | General hydrogenation |

| Lindlar's Catalyst | Alkynes | cis-Alkenes | High for cis-alkenes |

| Na or Li in NH₃ | Alkynes | trans-Alkenes | High for trans-alkenes |

| Pd/C with diphenylsulfide | Alkenes, Alkynes | Alkanes | Selective for C-C multiple bonds |

Wittig Coupling Strategies in Olefin Formation

The Wittig reaction is a widely used method for synthesizing alkenes (olefins) from aldehydes or ketones. It involves the reaction of a carbonyl compound with a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent. This reaction is particularly valuable for creating carbon-carbon double bonds at a specific location within a molecule.

In the synthesis of (S)-3-methylpentacosane, a key step involves the Wittig coupling of a chiral phosphonium ylide with an appropriate aldehyde. This reaction constructs the carbon skeleton of the molecule and introduces a double bond, which is subsequently reduced to a single bond in the final alkane. researchgate.net The stereochemistry of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions. For instance, unstabilized ylides tend to produce Z-alkenes, while stabilized ylides favor the formation of E-alkenes.

| Reactant 1 | Reactant 2 | Product | Key Feature |

| Aldehyde or Ketone | Triphenyl phosphonium ylide | Alkene | Forms C=C bond |

| Chiral phosphonium ylide | Aldehyde | Chiral alkene | Used in (S)-3-methylpentacosane synthesis |

Reduction Reactions for Alkane Formation

The final step in many syntheses of alkanes, including this compound, is the reduction of a less saturated precursor. This typically involves the conversion of an alkene or alkyne to an alkane through catalytic hydrogenation. This process saturates the carbon-carbon multiple bonds with hydrogen. libretexts.org

Alkyl halides can also be reduced to alkanes using reagents like zinc and dilute hydrochloric acid. Another method is the Wurtz reaction, where alkyl halides react with sodium metal in dry ether to form higher alkanes. However, catalytic hydrogenation of unsaturated hydrocarbons is a more common and generally more efficient method for the final step of alkane synthesis.

Retrosynthetic Analysis of this compound Targets

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For the asymmetric synthesis of (S)-3-methylpentacosane, a key disconnection strategy involves breaking the carbon-carbon bond formed during a Wittig coupling reaction.

This retrosynthetic approach identifies two primary fragments: a chiral C5 phosphonium salt and a C21 aldehyde. The chiral center is established early in the synthesis, originating from an enantiomerically pure starting material, (S)-2-methylbutan-1-ol. This alcohol serves as the chiral source, which is then converted into the required C5 building block for the subsequent coupling reaction. This strategy isolates the challenge of stereocontrol to the synthesis of a smaller, manageable fragment, which is then incorporated to build the final carbon skeleton of the target molecule.

Chemical Derivatization for Synthetic Intermediates

The synthesis of enantiomerically pure methyl-branched alkanes like this compound presents challenges due to their lack of functional groups. A common strategy involves using functional groups as "connective pivots" which are later removed. This requires the chemical derivatization of intermediates to facilitate key bond-forming or reduction steps.

A notable synthesis of both (R)- and (S)-3-methylpentacosane employs a Grignard reaction between an appropriate long-chain aldehyde (henicosanal) and a chiral Grignard reagent derived from either (R)- or (S)-2-methylbutyl bromide. This reaction yields a secondary alcohol intermediate. To complete the synthesis, the hydroxyl group must be removed. This is achieved through a two-step derivatization and reduction sequence:

Mesylation: The alcohol intermediate (e.g., (3R,5RS)-3-methylpentacosan-5-ol) is converted into its corresponding mesylate by reaction with methanesulfonyl chloride. This derivatization transforms the poor leaving group (-OH) into a very good leaving group (-OMs).

Reduction: The resulting mesylate is then reduced using a powerful hydride reagent, such as lithium triethylborohydride (Super-Hydride®), which displaces the mesylate group with a hydride ion to yield the final alkane product, this compound.

This sequence highlights the critical role of converting the alcohol into a more reactive sulfonate ester intermediate to achieve the desired deoxygenation.

| Compound Name | Structure/Formula | Role in Synthesis |

|---|---|---|

| Henicosanal | CH₃(CH₂)₁₉CHO | C21 aldehyde precursor |

| (R)-2-Methylbutyl bromide | CH₃CH₂CH(CH₃)CH₂Br | Chiral building block |

| (3R,5RS)-3-Methylpentacosan-5-ol | C₂₆H₅₄O | Alcohol intermediate from Grignard reaction |

| (3R,5RS)-5-Methanesulfonyloxy-3-methylpentacosane | C₂₇H₅₆O₃S | Mesylate derivative (activated intermediate) |

| (R)-3-Methylpentacosane | C₂₆H₅₄ | Final product after reduction |

Advanced Characterization of Synthetic Products

Following synthesis, rigorous characterization is essential to confirm the structure and, crucially, the stereochemical purity of the final product.

Assessment of Enantiomeric Purity

The enantiomeric purity, or enantiomeric excess (e.e.), of the synthesized this compound is a critical measure of the success of an asymmetric synthesis. This is because the biological activity of chiral molecules like insect pheromones can be highly dependent on a single enantiomer.

The determination of enantiomeric purity for chiral hydrocarbons is commonly performed using gas chromatography (GC) on a chiral stationary phase. escholarship.org This analytical technique can separate the two enantiomers ((R)- and (S)-3-methylpentacosane), allowing for their quantification. In one reported synthesis, the enantiomers of this compound were prepared with a high enantiomeric purity of ≥97% e.e. The chiral building blocks used in these syntheses, such as (R)- and (S)-2-methylbutyl bromide, are often selected for their high initial enantiomeric purity (e.g., >99% e.e.) to ensure the stereochemical integrity of the final product.

Spectroscopic Confirmation of Stereoisomerism

Polarimetry: The most direct method for confirming the synthesis of a specific enantiomer is the measurement of its optical rotation. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. For example, the synthesized (R)-3-methylpentacosane exhibited a specific rotation of [α]D²³ = -3.6° (in CHCl₃), while its counterpart, (S)-3-methylpentacosane, would be expected to have a positive rotation of the same magnitude. This measurement provides definitive proof of the product's bulk enantiomeric nature.

| Technique | Observed Data/Result | Purpose |

|---|---|---|

| Polarimetry | [α]D²³ = -3.6° (c 1.06, CHCl₃) | Confirms the specific (R)-enantiomer and its optical purity. |

| IR Spectroscopy | Spectra similar to its enantiomer, showing characteristic alkane C-H stretches. | Confirms hydrocarbon structure and absence of -OH or other functional groups. |

| ¹H-NMR Spectroscopy | Spectra similar to its enantiomer, confirming the overall proton environment. | Verifies the chemical structure and connectivity. |

| Mass Spectrometry (EI) | m/z (relative intensity): 365 (26.6), 337 (2.5), 57 (100) | Confirms molecular weight and fragmentation pattern consistent with the structure. |

Occurrence and Biological Pathways

Natural Distribution in Biological Systems

Presence in Coleoptera (e.g., Beetles)

Occurrence in Other Biological Matrices

3-Methylpentacosane is a methyl-branched hydrocarbon found as a component of cuticular waxes in a variety of organisms, particularly insects and plants. In insects, these cuticular hydrocarbons (CHCs) are crucial for preventing water loss and protecting against pathogens. murraystate.edu The compound has been identified in numerous insect species, where its presence and relative abundance can vary. For instance, it is a major methyl-branched hydrocarbon in the American cockroach, Periplaneta americana. It is also found in the Formosan subterranean termite (Coptotermes formosanus), the rustic borer beetle (Xylotrechus colonus), and various species of ants and wasps. The amount of this compound can show an increasing trend from larval to adult stages in some insects, like the Asian hornet Vespa velutina, suggesting a role in the chemical communication or cuticular protection of mature individuals.

In the plant kingdom, this compound is present in the cuticular wax of certain plants, such as Cannabis sativa and Hamamelis virginiana (witch hazel). This waxy layer serves as a barrier against water loss, UV radiation, and microbial pathogens.

Table 1: Documented Occurrence of this compound in Various Organisms This table is interactive. Click on the headers to sort.

| Category | Species | Common Name | Reference |

|---|---|---|---|

| Insects | Periplaneta americana | American Cockroach | |

| Coptotermes formosanus | Formosan Subterranean Termite | ||

| Xylotrechus colonus | Rustic Borer Beetle | ||

| Vespa velutina | Asian Hornet | ||

| Onthophagus taurus | Dung Beetle | ||

| Reticulitermes flavipes | Eastern Subterranean Termite | ||

| Plants | Cannabis sativa | Cannabis | |

| Hamamelis virginiana | Witch Hazel |

Biosynthetic Mechanisms

The biosynthesis of this compound and other methyl-branched cuticular hydrocarbons is a complex process derived from fatty acid metabolism. researchgate.net It primarily occurs in specialized cells called oenocytes in insects. researchgate.net The general pathway involves the synthesis of fatty acids, followed by elongation, and finally conversion to hydrocarbons. researchgate.net

Elucidation of Precursor Incorporation (e.g., 13C-labeled studies)

Isotopic labeling studies, particularly using carbon-13 (¹³C), have been instrumental in deciphering the biosynthetic origins of this compound. Research on the American cockroach, Periplaneta americana, has provided significant insights.

When these cockroaches were administered sodium [1-¹³C]acetate, the label was incorporated into specific even-numbered carbon positions (2, 6, and 24) of the this compound molecule. Conversely, [2-¹³C]acetate resulted in labeling at odd-numbered carbons (1, 5, 23, and 25). This alternating pattern is consistent with the head-to-tail condensation of acetate (B1210297) units during fatty acid synthesis.

Crucially, studies with [1-¹³C]propionate showed that its labeled carboxyl carbon was incorporated exclusively into the fourth carbon position (C-4) of this compound. This finding indicates that propionate (B1217596) serves as the initial building block after the first acetate unit, establishing the methyl branch early in the chain elongation process. u-tokyo.ac.jp Further confirmation came from experiments with 2-[methyl-¹³C]methylmalonate, where the label was primarily found in the methyl branch itself (C-26), identifying methylmalonyl-CoA as the direct precursor for the methyl group.

**Table 2: Summary of ¹³C-Labeling Studies on this compound Biosynthesis in Periplaneta americana*** *This table is interactive. Click on the headers to sort.

| Labeled Precursor | Labeled Position(s) in this compound | Implication | Reference |

|---|---|---|---|

| [1-¹³C]acetate | C-2, C-6, C-24 | Acetate is the building block for the hydrocarbon backbone. | |

| [2-¹³C]acetate | C-1, C-5, C-23, C-25 | Confirms acetate as the precursor for the main chain. | |

| [1-¹³C]propionate | C-4 | Propionate is incorporated early in the chain elongation. | u-tokyo.ac.jp |

| 2-[methyl-¹³C]methylmalonate | C-26 (methyl branch) | Methylmalonyl-CoA provides the methyl branch. |

Investigation of Elongation-Decarboxylation Pathways

The biosynthesis of this compound proceeds via an elongation-decarboxylation pathway. cambridge.org This process begins with the formation of a very-long-chain fatty acid (VLCFA) precursor. In insects, this occurs through the action of fatty acid synthases (FAS) and elongase enzymes. researchgate.net

The synthesis starts with a primer, likely acetyl-CoA, which is then elongated. For methyl-branched alkanes like this compound, a methylmalonyl-CoA unit is incorporated in place of a malonyl-CoA unit at a specific step in the elongation process. researchgate.net In the case of 3-methylalkanes, this incorporation happens early in the synthesis. u-tokyo.ac.jp Following the incorporation of the methyl-branched unit, chain elongation continues with the addition of further malonyl-CoA units until the desired chain length is achieved, forming a C26 methyl-branched fatty acyl-CoA. The final step is the conversion of this fatty acyl-CoA precursor into the C25 hydrocarbon, this compound, which typically involves reduction to an aldehyde followed by decarbonylation (the removal of a carbonyl group). researchgate.net

Enzymatic Systems Involved in Methyl Branch Formation

The formation of the methyl branch in this compound is a key step governed by specific enzymatic systems. Evidence points to the involvement of a microsomal fatty acid synthase (FAS) in producing the methyl-branched fatty acid precursors. Unlike the soluble FAS responsible for general fatty acid synthesis, this membrane-bound enzyme system facilitates the incorporation of methylmalonyl-CoA.

The stereochemistry of the methyl branch is thought to be controlled by the enoyl-ACP reductase domain of the FAS complex. This enzyme catalyzes the reduction of an α,β-unsaturated thioester intermediate in a stereoselective manner. Studies across numerous insect orders have shown that the resulting methyl-branched hydrocarbons, including 3-methylalkanes, consistently have the (R)-configuration, suggesting a highly conserved biosynthetic mechanism. The final conversion to the alkane is catalyzed by a cytochrome P450 enzyme of the CYP4G family, which performs an oxidative decarbonylation of the long-chain aldehyde precursor.

Comparative Biosynthesis in Different Organisms

While the fundamental elongation-decarboxylation pathway is conserved, the specifics of methyl-branched hydrocarbon biosynthesis can vary between organisms. In insects, the synthesis is well-documented to involve the substitution of methylmalonyl-CoA for malonyl-CoA during elongation by a microsomal FAS. researchgate.net The timing of this substitution determines the position of the methyl branch; for 3-methylalkanes, it occurs early in the process. u-tokyo.ac.jp This mechanism has been observed in various insects, including cockroaches and houseflies. u-tokyo.ac.jp

In plants, the biosynthesis of branched-chain alkanes can also arise from branched-chain amino acid precursors like valine, leucine, and isoleucine, which are converted into branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA). However, for internally branched alkanes, the incorporation of methylmalonyl-CoA during fatty acid elongation is also a proposed mechanism, similar to that in insects. Another potential pathway in some organisms involves the methylation of a pre-formed fatty acid chain using S-adenosylmethionine (SAM) as a methyl donor, catalyzed by methyltransferases, although this is more characterized for other types of branched fatty acids. The conservation of (R)-stereochemistry in methyl-branched hydrocarbons across diverse insect orders points to a deeply rooted and evolutionarily stable enzymatic system for their production.

Ecological and Behavioral Context

Beyond its primary physiological role in preventing desiccation, this compound is a significant semiochemical in the ecological and behavioral interactions of many insects. As a component of the complex blend of cuticular hydrocarbons, it contributes to the chemical signature that allows insects to recognize species, sex, and nestmates. u-tokyo.ac.jppnas.org

For example, in the rustic borer beetle, Xylotrechus colonus, this compound is part of a three-component contact pheromone blend used by males to recognize females. In some social insects, the relative abundance of specific hydrocarbons, including 3-methylalkanes, can be associated with caste and reproductive status. For instance, in the termite Reticulitermes flavipes, this compound was identified as an indicator of a worker-type chemical profile, distinguishing them from reproductive individuals.

Furthermore, cuticular hydrocarbons can interact with the environment. Abiotic factors such as air and UV radiation can degrade cuticular hydrocarbons, releasing volatile organic compounds that may act as environmental cues, signaling the presence or absence of other individuals. This demonstrates that the ecological role of compounds like this compound extends beyond direct signaling to include interactions with the physical environment that can influence insect behavior.

Contribution to Cuticular Surface Chemistry

This compound is a methyl-branched alkane that is a common component of the cuticular hydrocarbons (CHCs) covering the exoskeleton of many insects. This lipid layer is crucial for the insect's survival, with one of its primary functions being the prevention of water loss and desiccation. unesp.br The composition of these cuticular lipids can be highly complex, consisting of a blend of n-alkanes, methyl-branched alkanes, and alkenes.

The presence and relative abundance of this compound vary among different insect species. For instance, it has been identified as a significant component of the cuticular profile in the German cockroach (Blattella germanica) and various species of eusocial wasps and bees. unesp.brscielo.br In the American cockroach, this compound is one of three major hydrocarbons produced, alongside n-pentacosane and (Z,Z)-6,9-heptacosadiene. u-tokyo.ac.jp Its biosynthesis has been studied, showing that the methyl group is incorporated early in the chain elongation process. u-tokyo.ac.jp

The following table details the relative abundance of this compound in the cuticular hydrocarbon profiles of several insect species.

| Species | Family | Common Name | Relative Percentage of this compound (Mean ± SD) |

| Mischocyttarus consimilis | Vespidae | Social Wasp | 0.14 ± 0.06 |

| Mischocyttarus alternatus | Vespidae | Social Wasp | 0.67 ± 0.23 |

| Mischocyttarus cassununga | Vespidae | Social Wasp | 0.02 ± 0.02 |

| Melipona fasciculata | Apidae | Stingless Bee | 1.3 ± 0.1 |

| Melipona subnitida | Apidae | Stingless Bee | 1.0 ± 0.1 |

| Formica sanguinea (in mixed colony) | Formicidae | Slave-making Ant | 2.52 ± 0.34 |

| Formica rufa (in mixed colony) | Formicidae | Wood Ant | 2.23 ± 0.53 |

Data sourced from multiple studies to illustrate the variance of this compound across different insect species. scielo.br

Role in Species Recognition (general, non-clinical)

Beyond its structural role, this compound functions as a semiochemical, a chemical signal that mediates interactions between organisms. unesp.brscielo.br As a component of the cuticular hydrocarbon profile, it plays a significant part in chemical communication, particularly as a contact pheromone for species and mate recognition. pnas.org These signals are typically perceived by other insects through direct antennal contact. unesp.br

A well-documented example of this compound's role as a contact pheromone is found in the rustic borer beetle, Xylotrechus colonus. researchgate.net In this species, the cuticular extract from females contains a blend of n-pentacosane, 9-methylpentacosane, and this compound. This specific blend is largely absent from males and is essential for triggering mating behavior; reapplying the extract to washed females restores their attractiveness to males. This demonstrates that this compound, as part of a specific chemical signature, is crucial for mate recognition.

In social insects, CHCs are fundamental for distinguishing nestmates from non-nestmates, as well as recognizing caste and reproductive status. u-tokyo.ac.jppnas.org this compound is present in the CHC profiles of various social insects, including ants and bees, where it contributes to the colony's unique odor profile or "gestalt". The specific blend of hydrocarbons, including this compound, allows individuals to identify members of their own colony.

The table below presents findings from a study on the contact pheromone of Xylotrechus colonus, highlighting the compounds involved in mate recognition.

| Compound | Presence in Females | Presence in Males | Bioactivity |

| This compound | Major Component | Absent or Trace Amounts | Part of the active pheromone blend |

| n-Pentacosane | Major Component | Absent or Trace Amounts | Part of the active pheromone blend |

| 9-Methylpentacosane | Major Component | Absent or Trace Amounts | Part of the active pheromone blend |

Data derived from research on the chemical ecology of Xylotrechus colonus.

Interactions with Environmental Factors and Chemical Signals

The chemical stability and perception of cuticular hydrocarbons can be influenced by environmental conditions. u-tokyo.ac.jp However, saturated alkanes like this compound exhibit considerable stability compared to their unsaturated counterparts. A study on the American cockroach (Periplaneta americana) investigated the effects of environmental factors such as air, water vapor, and ultraviolet (UV) radiation on their CHCs. The results showed that while unsaturated CHCs, like the abundant (Z,Z)-6,9-heptacosadiene, broke down to produce a variety of volatile organic compounds, the amounts of saturated CHCs, specifically n-pentacosane and this compound, did not significantly change. This suggests that this compound provides a stable chemical signal that is less prone to environmental degradation.

The composition of an insect's CHC profile, including the relative amount of this compound, can also be influenced by environmental variables such as temperature and humidity. u-tokyo.ac.jp These variations can, in turn, affect chemical signaling.

As a chemical signal itself, the context and composition of the entire hydrocarbon blend are critical. The bioactivity of a pheromone often depends on a precise ratio of its components. In the parasitic wasp Lariophagus distinguendus, the compound 3-methylheptacosane (B3047540) is a key component of the contact sex pheromone. Experiments with this species have shown that the addition of other structurally related compounds, such as this compound, to a dummy treated with the active pheromone can disrupt the chemical signal and inhibit the male's mating response. This demonstrates that this compound can have an inhibitory effect when introduced into a different, precisely tuned chemical communication system, highlighting the specificity of these interactions.

Advanced Analytical Chemistry for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 3-methylpentacosane, allowing for its separation from other closely related hydrocarbons and matrix components. The choice of technique depends on the analytical goal, whether it is for comprehensive profiling or for obtaining a pure sample for further study.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for analyzing the hydrocarbon profiles of complex mixtures, such as those found in insect cuticular waxes or geological sediments. For long-chain branched alkanes like this compound, the separation is typically achieved using nonpolar capillary columns, such as those with a DB-1 polysiloxane stationary phase. The GC oven temperature is programmed to increase gradually, for instance, from 60°C to 325°C at a rate of 6°C/min, to ensure the effective separation of compounds with a wide range of boiling points.

A critical parameter for the identification of methyl-branched alkanes is the Kovats Retention Index (KI). This system standardizes retention times relative to those of n-alkanes, which helps in the tentative identification of isomers that may co-elute or have very similar mass spectra. The interpretation of mass spectra for methylalkanes can be challenging due to the presence of multiple isomers and the scarcity of synthetic standards for comparison, making KI values invaluable for narrowing down structural possibilities.

Table 1: Kovats Retention Index (KI) Data for this compound This table presents experimentally determined Kovats retention indices for this compound on standard non-polar stationary phases, which are commonly used in GC analysis.

| Stationary Phase Type | Kovats Index (KI) | Reference |

|---|---|---|

| Standard Non-Polar | 2574 | |

| Standard Non-Polar | 2575 | |

| Standard Non-Polar | 2571 | |

| Standard Non-Polar | 2579 |

While GC-MS is excellent for analytical profiling, High-Performance Liquid Chromatography (HPLC) is a powerful tool for the preparative isolation of individual hydrocarbons from complex blends. Specifically, nonaqueous reverse-phase HPLC (RP-HPLC) is highly effective for separating nonpolar compounds like this compound. This technique separates molecules based on their hydrophobic interactions with the stationary phase.

Researchers have successfully used RP-HPLC to isolate this compound from insect cuticular extracts with purities exceeding 99%. The process often involves collecting fractions as they elute from the column, which are then analyzed by GC-MS to confirm their identity and purity. This approach is particularly advantageous as it avoids the high temperatures required for preparative GC, which can be challenging for high-boiling-point compounds.

Table 2: Example of RP-HPLC Conditions for this compound Isolation This table outlines typical isocratic conditions used in reverse-phase HPLC for the successful isolation of this compound from a branched alkane fraction.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | C18 Reverse-Phase Column | mdpi.com |

| Mobile Phase | Ethyl acetate (B1210297)/Methanol (2:3) | |

| Flow Rate | 1 mL/min | |

| Detection | Refractive Index or Mass Spectrometry (with eluent split for fraction collection) |

Analyzing this compound in its natural context, such as insect cuticles, requires robust method development to handle the complexity of the biological matrix. A typical workflow begins with a solvent extraction of the total lipids from the biological sample. This crude extract is then subjected to a preliminary fractionation, often using column chromatography, to separate the hydrocarbon fraction from other lipid classes like triglycerides or fatty acids. mdpi.com

A further crucial step in analyzing branched alkanes is the separation of branched-chain from straight-chain alkanes. This is commonly achieved by treating the hydrocarbon fraction with 5 Å molecular sieves, which selectively adsorb the linear n-alkanes, leaving the branched and cyclic compounds in the solution. The resulting branched-alkane fraction can then be analyzed in detail using high-resolution GC-MS for profiling or subjected to preparative HPLC for the isolation of specific compounds like this compound. This multi-step approach is essential for reducing matrix interference and enabling accurate characterization and quantification. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Compound Isolation

Spectroscopic Methods for Structural Elucidation (beyond basic identification)

Beyond chromatographic separation, spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound. These techniques provide detailed information about the molecular framework and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a definitive tool for elucidating the carbon skeleton of long-chain alkanes. In a study of this compound, natural abundance ¹³C NMR revealed distinct and resolvable signals for the carbon atoms near the ends of the chain and at the point of branching. Specifically, carbons 1 through 6, carbons 23 through 25, and the methyl branch carbon (C-26) each produce a unique signal. The large number of methylene (B1212753) groups in the interior of the long chain (carbons 7 through 22) are chemically very similar and thus resonate together, producing a single, intense, and indistinguishable signal.

This ability to resolve the signals for the carbons near the branch point is crucial for confirming the location of the methyl group. For instance, biosynthetic studies using ¹³C-labeled precursors have definitively shown that propionate (B1217596) is incorporated as the second unit during chain synthesis, confirming the 3-position of the methyl branch. The labeled carboxyl carbon from [1-¹³C]propionate was incorporated exclusively into the C-4 position of this compound, providing unequivocal evidence of the branch location.

Table 3: Descriptive ¹³C NMR Chemical Shift Regions for this compound This table describes the different regions of the ¹³C NMR spectrum for this compound, highlighting how specific carbons can be distinguished.

| Carbon Atom(s) | Description of Signal | Structural Information Provided | Reference |

|---|---|---|---|

| C-1 to C-6 | Distinct, resolved signals | Confirms structure of one end of the aliphatic chain and location relative to the branch | |

| C-7 to C-22 | Single, intense, unresolved signal | Represents the long, unbranched portion of the carbon backbone | |

| C-23 to C-25 | Distinct, resolved signals | Confirms structure of the terminus of the long chain | |

| C-26 (Methyl Branch) | Distinct, resolved signal | Confirms the presence and chemical environment of the methyl branch |

Electron Ionization Mass Spectrometry (EI-MS) provides key structural information through the analysis of fragmentation patterns. For branched alkanes, fragmentation is not random; cleavage is favored at the branching point because it leads to the formation of more stable secondary or tertiary carbocations. The molecular ion (M⁺) peak of a long-chain alkane like this compound (molecular weight 366.7 g/mol ) may be of low intensity or absent in EI-MS.

The structure is therefore confirmed by its characteristic fragment ions. hawaii.edu For this compound, the key fragmentation occurs around the C-3 carbon. Cleavage of the C-C bonds adjacent to the branch point results in a predictable set of ions. The mass spectrum of this compound shows a top peak at m/z 57 and a second highest at m/z 71, which are characteristic fragments for alkanes. More diagnostic fragments arise from cleavage around the branch point, which helps to distinguish it from other isomers. The identification of these specific fragment ions, in conjunction with GC retention data, allows for high-confidence confirmation of the molecular structure.

Table 4: Major Diagnostic Fragment Ions in the Mass Spectrum of this compound This table lists key fragment ions observed in the electron ionization mass spectrum of this compound and their probable structural origins, which are used to confirm the branching position.

| m/z (Mass/Charge) | Proposed Fragment Structure | Significance | Reference |

|---|---|---|---|

| 337 | [M-C₂H₅]⁺ | Loss of an ethyl group from cleavage at the C3-C4 bond | |

| 295 | [C₂₁H₄₃]⁺ | Fragment from cleavage at C4-C5, often seen in 3-methylalkanes | |

| 85 | [C₆H₁₃]⁺ | Represents a stable secondary carbocation formed by cleavage and rearrangement | |

| 71 | [C₅H₁₁]⁺ | Common alkyl fragment, second most abundant peak | |

| 57 | [C₄H₉]⁺ | Common alkyl fragment, typically the base peak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Backbone and Branching Analysis

Specialized Sample Preparation and Extraction Techniques

The accurate characterization and quantification of specific long-chain branched alkanes like this compound from complex matrices require sophisticated sample preparation and extraction techniques. These methods are designed to isolate and concentrate the target analyte, thereby enhancing detection sensitivity and minimizing interference from other compounds.

Solid-Phase Microextraction (SPME) Applications

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that integrates sampling, extraction, and concentration into a single step. It utilizes a fused silica (B1680970) fiber coated with a stationary phase (a sorbent). When the fiber is exposed to a sample, analytes partition from the sample matrix into the coating until equilibrium is reached. The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. conservation-wiki.com This technique is highly effective for volatile and semi-volatile organic compounds, including long-chain alkanes.

The choice of fiber coating is critical and depends on the polarity and molecular weight of the target analytes. conservation-wiki.com For the analysis of hydrocarbons like this compound, which fall into the category of semi-volatile compounds, specific fibers are recommended. A study on insect cuticular hydrocarbons successfully used direct immersion SPME (DI-SPME) coupled with GC-MS to analyze compounds including 3-methylheptacosane (B3047540), a close homolog of this compound.

Different SPME fibers are commercially available, each with distinct selectivity. The selection is based on the principle of "like dissolves like," where the fiber's coating should match the chemical properties of the analyte of interest.

Table 1: Common SPME Fiber Coatings and Their Applications Data compiled from multiple sources. conservation-wiki.com

| Fiber Coating | Composition | Target Analytes (by class) | Molecular Weight Range (Da) |

| PDMS | Polydimethylsiloxane | Volatiles | 60-275 |

| PA | Polyacrylate | Polar semi-volatiles | 80-300 |

| CAR/PDMS | Carboxen/Polydimethylsiloxane | Gases, low molecular weight compounds | 30-225 |

| PDMS/DVB | Polydimethylsiloxane/Divinylbenzene | Amines, polar compounds | 50-300 |

| DVB/CAR/PDMS | Divinylbenzene/Carboxen/PDMS | General purpose for trace-level volatiles | 40-275 |

| PEG | Polyethylene Glycol (Carbowax) | Alcohols, polar compounds | 40-275 |

For long-chain alkanes, fibers with non-polar phases like Polydimethylsiloxane (PDMS) are suitable. For enhanced retention of a broader range of volatiles and semi-volatiles, composite fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often employed. jfda-online.com The optimization of extraction parameters, including extraction time and temperature, is crucial for achieving high sensitivity and reproducibility. jfda-online.com For instance, in the analysis of volatile compounds from rice, optimal extraction was achieved at 60°C for 20 minutes using a DVB/CAR/PDMS fiber. jfda-online.com

Selective Adsorption Methods for Alkane Separation

Separating branched alkanes like this compound from their linear isomers and other hydrocarbons is a significant challenge in analytical and industrial chemistry due to their similar physical properties. Selective adsorption using porous materials is an energy-efficient alternative to traditional distillation. These materials, such as zeolites and metal-organic frameworks (MOFs), have precisely defined pore structures that can differentiate molecules based on size and shape. rsc.org

The primary mechanism for this separation is shape selectivity. Materials with pore diameters that allow linear alkanes to enter but exclude bulkier branched isomers can achieve effective separation through molecular sieving. rsc.org Zeolite 5A, for example, is known for its ability to adsorb linear alkanes while excluding branched isomers. However, its performance can be limited by its adsorption capacity.

Metal-Organic Frameworks (MOFs) offer greater tunability in terms of pore size, shape, and surface chemistry, providing new opportunities for highly selective alkane separation. Some MOFs operate on the principle of preferential adsorption, where branched alkanes are less favorably adsorbed than their linear counterparts due to steric hindrance, which prevents them from achieving an ideal configuration within the pores. rsc.org For example, the Al-Fumarate MOF demonstrates pronounced shape selectivity, strongly retaining linear alkanes over their branched and cyclic isomers. rsc.org In contrast, other frameworks can be designed to separate alkanes based on their degree of branching.

Flexible MOFs represent a particularly advanced class of adsorbents. These materials can change their structure in response to specific guest molecules, allowing for highly selective separations that can be controlled by temperature. For instance, a flexible MOF might exclude all C8 alkylaromatic isomers at a high temperature except for para-xylene, demonstrating exceptional selectivity.

Table 2: Adsorbent Materials for Selective Alkane Separation Data compiled from multiple sources. rsc.orgresearchgate.net

| Adsorbent Material | Type | Selectivity Mechanism | Selectivity Preference |

| Zeolite 5A | Zeolite | Molecular Sieving | Prefers linear alkanes over branched isomers. |

| Al-Fumarate | MOF | Shape Selectivity / Steric Hindrance | Strongly prefers linear alkanes over branched and cyclic isomers. rsc.org |

| Fe₂(bdp)₃ | MOF | Thermodynamic Control | Separates hexane (B92381) isomers by degree of branching; higher capacity than zeolites. |

| Zr-bptc | MOF | Size Exclusion | Adsorbs only linear alkanes, excluding all branched isomers. |

| Cu₃(BTC)₂ (HKUST-1) | MOF | Shape Selectivity | Preferential adsorption of linear over methyl-branched alkanes. researchgate.net |

| Flexible MOFs (e.g., Mn-DHBQ) | MOF | Stimuli-Responsive Adsorption | Can selectively adsorb specific isomers at different temperatures. |

These advanced materials are typically used in chromatographic separation modes or in breakthrough experiments where a mixture of hydrocarbons is passed through a column packed with the adsorbent. The different retention times or elution profiles allow for the separation and subsequent quantification of the individual components, including branched alkanes like this compound.

Theoretical and Computational Studies

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential computational techniques used to explore the three-dimensional structures and relative stabilities of different spatial arrangements (conformers) of a molecule. For a long-chain and flexible molecule like 3-methylpentacosane, these analyses are particularly important for understanding its physical and chemical characteristics.

The presence of a methyl group on the third carbon atom introduces a chiral center, leading to the existence of (R) and (S) stereoisomers. pnas.org Each of these stereoisomers can adopt a multitude of conformations due to the rotation around the numerous carbon-carbon single bonds in the pentacosane (B166384) backbone. The goal of conformational analysis is to identify the low-energy conformations, as these are the most likely to be populated at a given temperature.

Key findings from conformational analysis of branched alkanes indicate that:

A study on the adsorption of this compound on zeolites suggested possible "key-lock" adsorption configurations, where the conformation of the molecule plays a critical role. One proposed configuration involves the shorter end of the backbone before the methyl branch being adsorbed into the pore of the zeolite. mdpi.com This highlights the importance of understanding the molecule's shape and flexibility.

Interactive Table: Conformational Properties of Branched Alkanes

| Property | Description | Relevance to this compound |

|---|---|---|

| Torsional Strain | The strain due to eclipsing of bonds on adjacent atoms. | Minimized in staggered conformations of the pentacosane chain. |

| Steric Strain | The repulsive interaction when non-bonded atoms are forced close to each other. | The methyl group is a key source of steric strain, influencing the overall shape. |

| Conformational Isomers (Conformers) | Different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. | This compound has a vast number of possible conformers due to its long chain. |

| Energy Minima | The most stable, low-energy conformations of a molecule. | Computational methods are used to identify these preferred structures. |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to investigate the electronic structure of molecules, providing detailed information about electron distribution, molecular orbitals, and related properties. These methods, which are based on solving the Schrödinger equation, offer a fundamental understanding of a molecule's reactivity and spectroscopic behavior. For branched alkanes like this compound, these calculations can elucidate the effects of the methyl branch on the electronic properties of the long hydrocarbon chain.

Commonly used quantum chemical methods include:

Studies on branched alkanes have revealed several key electronic properties:

Interactive Table: Calculated Electronic Properties of Alkanes

| Electronic Property | Description | Significance for this compound |

|---|---|---|

| Total Energy | The sum of the kinetic and potential energies of all particles in the molecule. | Used to compare the relative stabilities of different isomers and conformers. |

| Ionization Potential | The minimum energy required to remove an electron from a gaseous atom or molecule. | Important for predicting mass spectra and understanding reactivity. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical stability and reactivity. |

Simulation of Molecular Dynamics and Interactions

Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecules and their interactions. By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory that describes how the positions and velocities of atoms change over time. This allows for the investigation of dynamic processes such as conformational changes, diffusion, and interactions with other molecules or surfaces.

For this compound, MD simulations can be used to:

A study investigating long linear and branched alkanes used MD simulations to analyze the influence of chain length and branching on properties like liquid density and viscosity at various temperatures. Such studies are crucial for understanding the thermophysical properties of compounds like this compound.

Interactive Table: Applications of Molecular Dynamics for this compound

| Application | Description | Insights Gained |

|---|---|---|

| Conformational Dynamics | Simulating the transitions between different conformers over time. | Understanding the flexibility and dominant shapes of the molecule. |

| Thermophysical Properties | Calculating properties like density, viscosity, and surface tension. | Predicting the macroscopic behavior of the substance under different conditions. |

| Interaction with Surfaces | Simulating the adsorption and behavior of the molecule on different materials. | Elucidating the mechanisms of surface interactions, such as with insect cuticles or industrial materials. mdpi.com |

| Solvation | Simulating the behavior of the molecule in different solvents. | Predicting its solubility and the structure of the surrounding solvent molecules. |

Prediction of Spectroscopic Signatures

Computational methods can be used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for identification and characterization. The primary spectroscopic techniques for which predictions are made for alkanes are infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as mass spectrometry (MS).

Interactive Table: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Feature | Information Obtained |

|---|---|---|

| Infrared (IR) | C-H stretching and bending frequencies. | Confirmation of functional groups (CH3, CH2, CH). |

| ¹³C NMR | Chemical shifts for each unique carbon atom. | Information on the carbon skeleton, distinguishing the methyl, methine, and different methylene carbons. |

| ¹H NMR | Chemical shifts and coupling constants for hydrogen atoms. | Detailed information on the local environment of each hydrogen atom. |

| Mass Spectrometry (MS) | Fragmentation patterns and m/z values of fragment ions. | Determination of the molecular weight and structural information based on how the molecule breaks apart. |

Environmental Presence and Biogeochemical Cycling

Environmental Distribution and Fate in Specific Niches

3-Methylpentacosane is a branched-chain alkane that is widely distributed in the biosphere, primarily as a structural component of epicuticular waxes in both plants and insects. ontosight.ai Its presence is integral to the chemical ecology of numerous species. The biogeochemical cycling of this compound involves its synthesis by organisms, its deposition into the environment, and its subsequent fate within various abiotic and biotic systems. ucar.edu

In the terrestrial environment, this compound is most notably a major constituent of insect cuticular hydrocarbons (CHCs). These CHCs form a waxy layer on the insect's exoskeleton that is crucial for preventing desiccation and providing a barrier against pathogens. mdpi.com It has been identified in a diverse array of insects, including beetles, cockroaches, thrips, wasps, and termites. researchgate.netacs.org For instance, it is the most abundant methyl-branched hydrocarbon (MBCH) in the American cockroach, Periplaneta americana, and has been isolated in high purity from this species. acs.org In some insects, such as the cerambycid beetle Xylotrechus colonus, it also functions as a contact pheromone, mediating chemical communication. The compound is deposited into the environment through shedding, excretion, and upon the organism's death, becoming part of the organic matter in soil and leaf litter.

The compound is also found in the cuticular wax of certain plants, such as various Dianthus species and Cannabis sativa, where it contributes to water repellency and defense against environmental stressors. ontosight.ainih.gov

In aquatic ecosystems, the presence of this compound and other long-chain alkanes is often linked to both natural and anthropogenic inputs. While specific data for this compound is limited, related branched alkanes have been identified in marine sediments and food webs, such as in the Baltic Sea. ntnu.no Its fate in these environments is governed by its low water solubility and high hydrophobicity, leading to partitioning into sediments and bioaccumulation in organisms. ontosight.ai

Table 1: Environmental Distribution of this compound in Various Niches

| Niche | Organism/Environment | Reported Presence/Function | Citation(s) |

|---|---|---|---|

| Insect Cuticle | American Cockroach (Periplaneta americana) | Major cuticular hydrocarbon, preventing water loss. | acs.orgbiorxiv.org |

| Cerambycid Beetle (Xylotrechus colonus) | Known contact pheromone. | ||

| Thrips species (F. occidentalis, T. palmi) | Component of larval cuticular hydrocarbons used for taxonomic identification. | researchgate.net | |

| Social Wasps (Polistes) | Component of cuticular profile, influenced by environmental conditions. | ||

| Ants (Wasmannia auropunctata) | Component of recognition cues. | ||

| Termites (Coptotermes formosanus) | Reported as a cuticular hydrocarbon. | nih.gov | |

| Plant Epicuticular Wax | Dianthus species | Minor wax constituent. | |

| Cannabis sativa | Reported as a constituent. | nih.gov | |

| Witch Hazel (Hamamelis virginiana) | Reported as a constituent. | nih.gov | |

| Aquatic/Sediment | Marine Environments | Found in the Baltic Sea food web as part of a complex mixture of hydrocarbons. | |

| Soil/Sediment | Predicted to be persistent with a long half-life. | thegoodscentscompany.com |

Microbial Degradation and Transformation Pathways

As a saturated hydrocarbon, this compound is chemically stable but susceptible to microbial degradation. The biodegradation of alkanes is a critical process in the carbon cycle, carried out by a wide variety of bacteria, archaea, and fungi. enviro.wiki While specific studies focusing exclusively on this compound are not abundant, the degradation pathways for long-chain and branched alkanes are well-established and provide a clear model for its transformation. enviro.wiki

Under aerobic conditions, the microbial degradation of alkanes is typically initiated by monooxygenase enzymes. enviro.wiki These enzymes introduce an oxygen atom, usually at a terminal (ω-oxidation) or sub-terminal (sub-terminal oxidation) position. For this compound, oxidation would likely occur at the terminal carbon farthest from the branch or at a sub-terminal position. This initial step forms an alcohol, which is then sequentially oxidized to an aldehyde and then to a fatty acid. The resulting fatty acid can then enter the β-oxidation pathway, where it is broken down into two-carbon units (acetyl-CoA) that can be assimilated into central metabolism. Genera of bacteria such as Pseudomonas and Rhodococcus, and fungi like Aspergillus, are known for their capacity to degrade complex hydrocarbons.

Under anaerobic conditions, which might be found in deeper sediments or anoxic soils, a different set of pathways is employed. enviro.wiki A common mechanism for alkane activation without oxygen is the addition of the hydrocarbon across the double bond of a fumarate (B1241708) molecule. enviro.wiki This reaction, catalyzed by enzymes like alkylsuccinate synthase, forms an alkylsuccinate derivative. This intermediate is then further metabolized through pathways involving carbon skeleton rearrangement and β-oxidation. enviro.wiki

Table 2: Generalized Microbial Degradation Pathways for Long-Chain Alkanes

| Condition | Initial Enzymatic Attack | Key Intermediates | End Products | Citation(s) |

|---|---|---|---|---|

| Aerobic | Monooxygenase (hydroxylase) introduces an oxygen atom. | Alcohol, Aldehyde, Fatty Acid | CO₂, H₂O, Biomass | enviro.wiki |

| Anaerobic | Fumarate addition (catalyzed by alkylsuccinate synthase). | Alkylsuccinate derivative | CO₂, CH₄, H₂O, Biomass | enviro.wiki |

Stability and Reactivity Under Environmental Conditions

The chemical structure of this compound—a fully saturated alkane—confers significant stability under typical environmental conditions. biorxiv.orgroyalsocietypublishing.org Alkanes are characterized by strong, nonpolar carbon-carbon and carbon-hydrogen single bonds, making them relatively unreactive towards common environmental agents like water, oxygen, and light in the absence of a catalyst or high energy input.

Research on the cuticular hydrocarbons of the American cockroach (Periplaneta americana) provides direct evidence of this stability. biorxiv.orgroyalsocietypublishing.org The cuticular wax of this insect contains both saturated alkanes, like this compound and n-pentacosane, and unsaturated alkenes, such as 6,9-heptacosadiene. biorxiv.org When these cuticular extracts were exposed to environmental stressors like air, water vapor, and ultraviolet (UV) radiation, the unsaturated components readily degraded, breaking down into a variety of volatile organic compounds (VOCs). biorxiv.orgroyalsocietypublishing.org In stark contrast, the amounts of this compound and n-pentacosane remained unchanged even after prolonged UV exposure. biorxiv.orgroyalsocietypublishing.org This demonstrates the compound's high resistance to oxidative and photodegradation compared to its unsaturated counterparts.

This persistence is also reflected in environmental fate modeling. The EPI (Estimation Program Interface) Suite predicts a long half-life for this compound in environmental compartments like soil and sediment, suggesting it does not readily break down abiotically. thegoodscentscompany.com Its primary route of removal from the environment is therefore through microbial degradation. enviro.wiki

Table 3: Comparative Stability of Periplaneta americana Cuticular Hydrocarbons Under UV Exposure

| Compound | Chemical Class | Relative Amount (Control) | Relative Amount (After UV Exposure) | Stability | Citation(s) |

|---|---|---|---|---|---|

| 6,9-Heptacosadiene | Diene (Unsaturated) | High | Significantly Reduced | Low | biorxiv.orgroyalsocietypublishing.org |

| This compound | Branched Alkane (Saturated) | Moderate | No significant difference | High | biorxiv.orgroyalsocietypublishing.org |

| n-Pentacosane | n-Alkane (Saturated) | Moderate | No significant difference | High | biorxiv.orgroyalsocietypublishing.org |

Q & A

Basic Research Questions

Q. How is 3-Methylpentacosane identified and quantified in biological samples?

- Methodological Answer : Identification typically involves gas chromatography-mass spectrometry (GC-MS) coupled with discriminant analysis to distinguish between isomers. Quantification requires calibration curves using synthetic standards, as peak area normalization alone may not account for matrix effects. For instance, in insect cuticular studies, this compound was excluded from principal component analysis (PCA) due to variable presence across individuals, highlighting the need for robust statistical thresholds (e.g., >70% occurrence) to avoid skewed interpretations .

Q. What are the current synthetic routes for this compound in laboratory settings?

- Methodological Answer : One-step synthetic strategies leverage databases like PISTACHIO and REAXYS to predict feasible pathways, focusing on alkylation or methylation of pentacosane precursors. Biosynthetic studies in insects (e.g., Periplaneta americana) suggest enzymatic pathways involving methyltransferase activity, validated via ¹³C-NMR isotopic tracing . Lab synthesis should prioritize purity verification using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Q. What is the role of this compound in insect communication and reproductive biology?

- Methodological Answer : In social insects, this compound serves as a pheromone differentiating reproductive status. Experimental designs often involve topical application of juvenile hormone (JH) to larvae, followed by GC-MS profiling of cuticular hydrocarbons. For example, JH-treated Apis mellifera showed elevated this compound levels, with statistical validation via Wilks' lambda discriminant analysis (p < 0.05) .

Advanced Research Questions

Q. How can researchers design experiments to study de novo biosynthesis of this compound in arthropods?

- Methodological Answer : Isotopic labeling (e.g., ¹³C-acetate) combined with tracer studies in insect models can map biosynthetic pathways. Enzymatic inhibition assays (e.g., using methyltransferase inhibitors) and RNA interference (RNAi) targeting candidate genes (e.g., CYP4G) are critical. Reference the Periplaneta americana study, where ¹³C-NMR elucidated methyl group incorporation into the pentacosane backbone .

Q. How should researchers address contradictions in reported bioactivity or ecological roles of this compound?

- Methodological Answer : Apply systematic review frameworks (e.g., COSMOS-E guidelines) to assess study heterogeneity. Meta-analyses should stratify data by species, environmental conditions, and analytical methods. Sensitivity analyses can identify confounding variables (e.g., seasonal variation in insect hydrocarbon profiles). For example, exclusion of this compound from PCA in some studies due to variable detection thresholds underscores the need for standardized inclusion criteria .

Q. What integrative approaches are recommended to study this compound’s role in multi-omics contexts?

- Methodological Answer : Combine lipidomics (GC-MS), transcriptomics (RNA-seq), and proteomics to correlate this compound levels with gene expression (e.g., CYP4G, elongase). In Apis mellifera, discriminant analysis of cuticular profiles revealed significant differences (p < 0.05) between JH-treated and control groups, suggesting hormone-regulated biosynthesis . Multi-omics workflows must include batch-effect correction and pathway enrichment tools (e.g., KEGG, GO).

Methodological Notes

- Data Validation : Always cross-verify spectral data (NMR, MS) with reference libraries (e.g., NIST Chemistry WebBook) to avoid misidentification .

- Statistical Rigor : Use multivariate methods (PCA, PLS-DA) for hydrocarbon profiling and adjust for false discovery rates (FDR) in high-throughput datasets .

- Ethical Reporting : Disclose limitations (e.g., sample size, detection thresholds) and avoid data manipulation to fit hypotheses, as emphasized in research manuscript guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.